![molecular formula C19H24ClN7O2 B605658 AT9283 hydrochloride CAS No. 896466-61-8](/img/structure/B605658.png)
AT9283 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AT-9283 is a multi-targeted kinase inhibitor potentially for the treatment of multiple myeloma.
Aplicaciones Científicas De Investigación
1. Role in Cancer Treatment
AT9283 hydrochloride has been extensively studied for its potential in treating various types of cancers. It is primarily known as an inhibitor of aurora kinases A and B, which are crucial in cell division. Its effectiveness in inhibiting these kinases has been demonstrated in several studies:
- In a phase I study, AT9283 showed promising results in patients with advanced solid malignancies. The study found it to be generally well-tolerated and indicated potential antiproliferative and apoptotic activity, suggesting its efficacy in cancer treatment (Arkenau et al., 2012).
- Another phase I trial assessed AT9283's safety and pharmacokinetic properties in patients with advanced solid tumors. This study again highlighted its tolerability and potential anti-tumor activity, reinforcing its role in cancer therapeutics (Dent et al., 2013).
2. Pediatric Cancer Treatment
Research on AT9283 extends to pediatric oncology as well, with studies focusing on its effects on children and adolescents with cancer:
- A study conducted on children and adolescents with solid tumors explored the maximum tolerated dose, safety, efficacy, and pharmacodynamics of AT9283. The results indicated manageable hematologic toxicity and potential disease stabilization in pediatric solid tumors (Moreno et al., 2014).
3. Hematological Malignancies
AT9283 has also been investigated in the context of hematological malignancies, demonstrating its broad potential in oncology:
- A study on refractory hematological malignancies revealed AT9283's inhibition of aurora kinases A and B, JAK2, and JAK3, highlighting its multi-targeted approach in treating these conditions (Ravandi et al., 2007).
4. Combination Therapy Potential
AT9283's ability to enhance the efficacy of other treatments, particularly in combination therapy, has been a key area of interest:
- Research has shown that AT9283, when combined with other treatments like lenalidomide, can exhibit significant synergistic cytotoxicity in multiple myeloma cells, suggesting its effectiveness in combination therapies (Santo et al., 2011).
5. Pharmacokinetic Modeling
Understanding the pharmacokinetics of AT9283 is crucial for its clinical application, and studies have focused on this aspect as well:
- A population pharmacokinetic model was developed to predict the maximum tolerated dose in children with leukemia. This study is crucial in optimizing dosing strategies for pediatric patients (Duong et al., 2017).
Propiedades
Número CAS |
896466-61-8 |
---|---|
Fórmula molecular |
C19H24ClN7O2 |
Peso molecular |
417.89 |
Nombre IUPAC |
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride |
InChI |
InChI=1S/C19H23N7O2.ClH/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);1H |
Clave InChI |
NHFNYIVVGIXBPD-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AT-9283; AT9283; AT 9283; AT-9283 HCl; AT-9283 hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.